molecular formula C16H16FN3S B14206067 Thiourea, [4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]- CAS No. 832098-93-8

Thiourea, [4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-

Cat. No.: B14206067
CAS No.: 832098-93-8
M. Wt: 301.4 g/mol
InChI Key: YNJXVPMWZQAFSE-UHFFFAOYSA-N
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Description

Thiourea, [4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]- is a compound that belongs to the class of thioureas

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiourea, [4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]- can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of 3-fluoroaniline with 3,4-dihydroisoquinoline in the presence of a suitable catalyst to form the intermediate product. This intermediate is then reacted with thiourea under controlled conditions to yield the final compound. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid or titanium dioxide nanoparticles to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of thiourea, [4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the industrial production methods .

Chemical Reactions Analysis

Types of Reactions

Thiourea, [4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of thiourea, [4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]- involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes or proteins, leading to its observed antibacterial, antifungal, and anticancer effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to cell death . Additionally, its interaction with cellular pathways involved in cell proliferation and apoptosis may contribute to its anticancer properties .

Comparison with Similar Compounds

Thiourea, [4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]- can be compared with other thiourea derivatives to highlight its uniqueness:

Properties

CAS No.

832098-93-8

Molecular Formula

C16H16FN3S

Molecular Weight

301.4 g/mol

IUPAC Name

[4-(3,4-dihydro-1H-isoquinolin-2-yl)-3-fluorophenyl]thiourea

InChI

InChI=1S/C16H16FN3S/c17-14-9-13(19-16(18)21)5-6-15(14)20-8-7-11-3-1-2-4-12(11)10-20/h1-6,9H,7-8,10H2,(H3,18,19,21)

InChI Key

YNJXVPMWZQAFSE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=C(C=C(C=C3)NC(=S)N)F

Origin of Product

United States

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